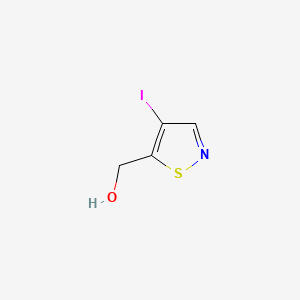
(4-Iodo-1,2-thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-1,2-thiazol-5-yl)methanol is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol typically involves the iodination of a thiazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-iodothiazole with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (4-Iodo-1,2-thiazol-5-yl)carboxylic acid.
Reduction: 1,2-Thiazol-5-ylmethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Iodo-1,2-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The iodine atom and the hydroxymethyl group are thought to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar in structure but contains an isoxazole ring instead of a thiazole ring.
(4-Iodo-1,3-thiazol-5-yl)methanol: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
(4-Iodo-1,2-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H4INOS |
|---|---|
Peso molecular |
241.05 g/mol |
Nombre IUPAC |
(4-iodo-1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
Clave InChI |
VUXIXGREOWRIQL-UHFFFAOYSA-N |
SMILES canónico |
C1=NSC(=C1I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


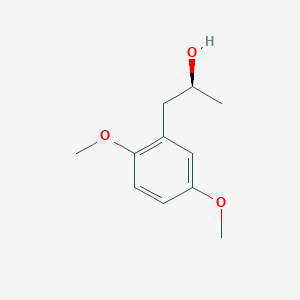

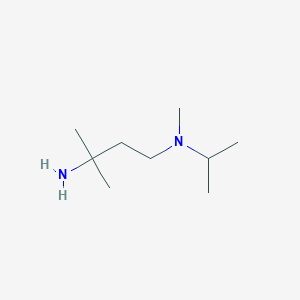
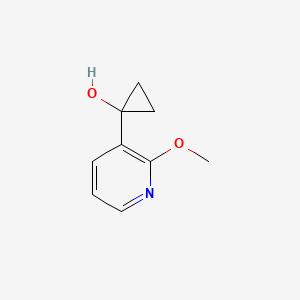
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
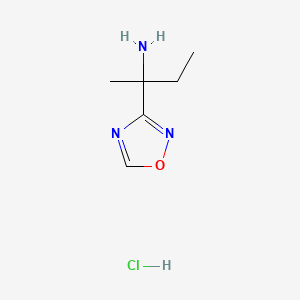
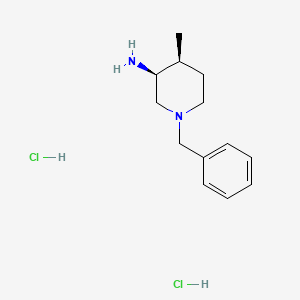
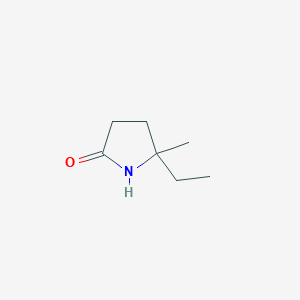
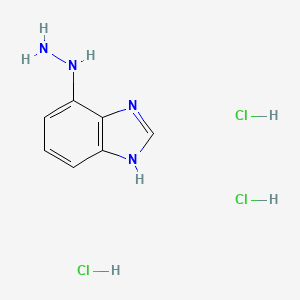
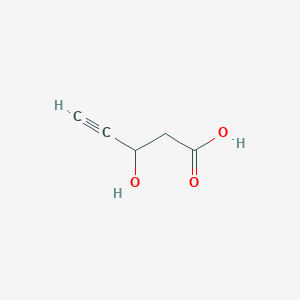
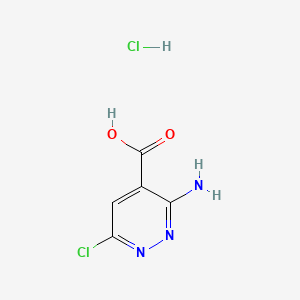
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
